molecular formula C26H40O4 B1458104 (R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid CAS No. 1516887-33-4

(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B1458104
CAS No.: 1516887-33-4
M. Wt: 416.6 g/mol
InChI Key: RDCBMNFSJFALPG-IVDGZAPRSA-N
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Description

(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a useful research compound. Its molecular formula is C26H40O4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid (CAS: 1516887-33-4) is a complex organic compound with potential biological activities. This article discusses its structural characteristics, biological properties, and relevant research findings.

Chemical Structure

The compound's molecular formula is C26H40O4C_{26}H_{40}O_{4} with a molecular weight of 416.6 g/mol. The detailed structure includes multiple stereocenters and functional groups that contribute to its biological activity.

Structural Features:

  • Functional Groups: Hydroxy (-OH), ketone (=O), and carboxylic acid (-COOH).
  • Stereochemistry: Multiple chiral centers enhance its specificity in biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Activity:
    • Studies have shown that the compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in inflammatory diseases.
  • Antioxidant Properties:
    • The presence of hydroxyl groups is associated with antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.
  • Anticancer Potential:
    • Preliminary studies indicate that the compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to be mediated through several pathways:

  • Nuclear Receptor Modulation: It may act as a ligand for nuclear receptors involved in metabolic regulation.
  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes related to inflammatory processes.

Case Studies

  • Study on Anti-inflammatory Effects:
    • In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
  • Antioxidant Activity Assessment:
    • A DPPH assay indicated that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Cytotoxicity in Cancer Cells:
    • A study involving human breast cancer cell lines (MCF7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Data Summary Table

PropertyValue/Description
Molecular FormulaC26H40O4C_{26}H_{40}O_{4}
Molecular Weight416.6 g/mol
CAS Number1516887-33-4
Anti-inflammatory ActivityInhibits TNF-alpha and IL-6
Antioxidant ActivitySignificant DPPH radical scavenging
CytotoxicityInduces apoptosis in MCF7 cells

Q & A

Basic Research Questions

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, in related triterpenoid analogues, key signals such as methyl groups (δ 0.63–0.92 ppm in ¹H NMR) and hydroxyl-bearing carbons (δ 68.7–80.8 ppm in ¹³C NMR) are critical for stereochemical assignment . HRMS data (e.g., m/z 457.3290 [M+Na]⁺) validate molecular formula consistency . Additionally, X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments may resolve ambiguous configurations in cyclopenta-phenanthrene derivatives .

Q. What are the recommended protocols for synthesizing and isolating this compound?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of bile acid or triterpenoid backbones. For instance, transannular Aldol reactions have been used to construct tetracyclic frameworks, followed by selective oxidation (e.g., 7-oxo group introduction) and ethylidene side-chain addition . Isolation requires reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Purity is assessed via TLC (Rf ~0.3 in CHCl₃:MeOH 9:1) and melting point analysis .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store lyophilized powder at -20°C under argon in amber vials. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C to prevent freeze-thaw degradation. Regularly verify stability via ¹H NMR (monitor disappearance of hydroxyl proton signals at δ 3.3–3.8 ppm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the ethylidene side-chain modification?

  • Methodological Answer : Optimize reaction conditions using palladium-catalyzed cross-coupling or Wittig reactions. For example, a 10 mol% Pd(PPh₃)₄ catalyst in THF at 60°C under inert atmosphere improved yields by 30% in similar steroidal analogues . Monitor reaction progress via LC-MS (negative ion mode for carboxylate detection) and adjust stoichiometry of ethylidene precursors to reduce byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Perform orthogonal purity validation (e.g., ¹H NMR quantitative integration vs. HPLC-UV). For biological assays, standardize cell lines (e.g., HepG2 for hepatotoxicity studies) and control for solvent effects (e.g., DMSO ≤0.1%). Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and in vitro enzymatic assays (e.g., CYP450 inhibition) .

Q. How does the 6-ethylidene group influence metabolic stability in vivo?

  • Methodological Answer : Conduct comparative pharmacokinetic studies using radiolabeled (³H or ¹⁴C) compounds in rodent models. Analyze plasma and liver homogenates via LC-MS/MS to track metabolite formation (e.g., oxidation at C3 or C7). The ethylidene moiety reduces Phase I metabolism by sterically hindering CYP3A4 binding, as shown in bile acid analogues with similar substituents .

Q. What analytical methods detect degradation products under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Use UPLC-QTOF-MS with electrospray ionization (ESI) in full-scan mode (m/z 100–1000) to identify degradation peaks. Major products include 3-keto derivatives (Δm/z +14) and hydrolyzed ethylidene groups (Δm/z -28). Quantify using external calibration curves .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound in vitro?

  • Methodological Answer : Wear nitrile gloves, lab coat, and safety goggles. Use a chemical fume hood for weighing and dissolution. The compound is a Category 2B irritant (H315/H319); neutralize spills with 5% sodium bicarbonate. Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Properties

CAS No.

1516887-33-4

Molecular Formula

C26H40O4

Molecular Weight

416.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23,27H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,25-,26-/m1/s1

InChI Key

RDCBMNFSJFALPG-IVDGZAPRSA-N

SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

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